BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of N-(4-methoxyphenyl)-2-
butenamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-(4-methoxyphenyl)-2-
Compound Name:
butenamide

Cat. No.: B374900

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of N-(4-
methoxyphenyl)-2-butenamide, a valuable compound in organic synthesis and potential
pharmaceutical development. This guide details the chemical principles, experimental
procedures, and characterization of the target molecule.

Introduction

N-(4-methoxyphenyl)-2-butenamide, also known as N-(p-anisyl)crotonamide, is an
unsaturated amide that holds potential as a building block in the synthesis of more complex
molecules, including pharmacologically active agents. Its structure combines a methoxy-
substituted aromatic ring with an a,3-unsaturated amide moiety, features that are present in
various bioactive compounds. This guide outlines a standard and efficient laboratory-scale
synthesis of this compound.

Reaction Scheme

The synthesis of N-(4-methoxyphenyl)-2-butenamide is typically achieved through the
acylation of p-anisidine with crotonyl chloride. This reaction, a classic example of nucleophilic
acyl substitution, proceeds by the attack of the nucleophilic amine group of p-anisidine on the
electrophilic carbonyl carbon of crotonyl chloride. A base is utilized to neutralize the
hydrochloric acid byproduct, driving the reaction to completion.
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Caption: Reaction scheme for the synthesis of N-(4-methoxyphenyl)-2-butenamide.

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-(4-methoxyphenyl)-2-
butenamide based on standard acylation methods.

Materials:
e p-Anisidine

e Crotonyl chloride
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e Anhydrous dichloromethane (DCM)

e Triethylamine (TEA) or Pyridine

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs) solution

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)

e Round-bottom flask

o Magnetic stirrer

e Dropping funnel

e Separatory funnel

 Rotary evaporator

o Standard glassware for filtration and recrystallization

Procedure:

o Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a
dropping funnel, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.

» Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution and stir for 5-
10 minutes at room temperature.

« Addition of Acyl Chloride: Dissolve crotonyl chloride (1.05 equivalents) in a small amount of
anhydrous dichloromethane and add it to the dropping funnel. Add the crotonyl chloride
solution dropwise to the stirred solution of p-anisidine and base over a period of 15-20
minutes. The reaction is exothermic, and a cooling bath (ice-water) can be used to maintain
the temperature at room temperature.
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» Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room
temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

o Work-up:

[e]

Once the reaction is complete, dilute the mixture with dichloromethane.

o

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCI (to remove
excess base), saturated NaHCOs solution (to neutralize any remaining acid), and brine.

o

Dry the organic layer over anhydrous MgSOa4 or Na2SOa.

[¢]

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(4-methoxyphenyl)-2-
butenamide as a solid.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected
product.

Table 1: Properties of Reactants

Molecular Molar Mass Melting Boiling
Compound Appearance ) )
Formula (g/mol) Point (°C) Point (°C)
White to
p-Anisidine C7H9sNO 123.15 yellowish 57-60 243
solid
Crotonyl Colorless to
_ C4HsCIO 104.53 o - 124-126
chloride yellow liquid

Table 2: Characterization Data for N-(4-methoxyphenyl)-2-butenamide

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b374900?utm_src=pdf-body
https://www.benchchem.com/product/b374900?utm_src=pdf-body
https://www.benchchem.com/product/b374900?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b374900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Data

Molecular Formula C11H13NOz2

Molar Mass ( g/mol ) 191.23

Appearance Off-white to pale yellow solid

Melting Point (°C) Data not available in the searched literature.
elting Point (° _
Expected to be a solid at room temperature.

Expected signals: ~7.4 (d, 2H, Ar-H), ~6.9 (d,
2H, Ar-H), ~7.0 (m, 1H, -CH=), ~5.9 (m, 1H,
=CH-CO), ~3.8 (s, 3H, -OCHs), ~1.9 (d, 3H, -
CHs)

1H NMR (CDCls, & ppm)

Expected signals: ~164 (C=0), ~156 (C-OCH?3),
~142 (-CH=), ~131 (Ar-C), ~122 (Ar-CH), ~121
(=CH-CO), ~114 (Ar-CH), ~55 (-OCHs), ~18 (-
CHs)

13C NMR (CDCls, & ppm)

Expected characteristic peaks: ~3300 (N-H
stretch), ~1660 (C=0 stretch, amide 1), ~1600

IR (KBr, cm~1) .
(C=C stretch), ~1540 (N-H bend, amide II),
~1240 (C-O stretch)

Mass Spectrum (m/z) Expected molecular ion peak: [M]* at 191.09

Note: The spectroscopic data presented are predicted values based on the structure and data
from analogous compounds. Experimental verification is required for precise chemical shifts
and peak assignments.

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates the logical workflow from starting materials to the purified and
characterized final product.
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Caption: Workflow for the synthesis and characterization of N-(4-methoxyphenyl)-2-
butenamide.

Conclusion

The synthesis of N-(4-methoxyphenyl)-2-butenamide via acylation of p-anisidine with crotonyl
chloride is a straightforward and efficient method suitable for laboratory-scale preparation. The
protocol provided, along with the expected characterization data, serves as a valuable resource
for researchers in organic and medicinal chemistry. Further studies to fully characterize the
compound and explore its potential applications are encouraged.

« To cite this document: BenchChem. [Synthesis of N-(4-methoxyphenyl)-2-butenamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b374900#synthesis-of-n-4-methoxyphenyl-2-
butenamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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